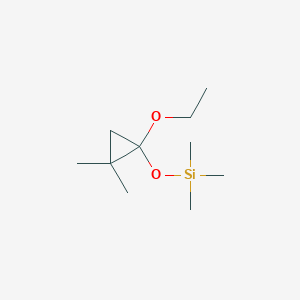

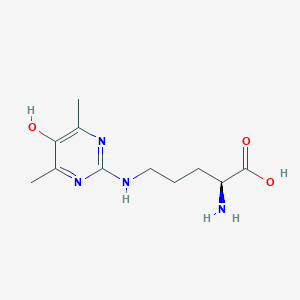

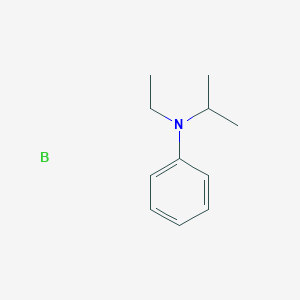

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropane and cyclobutane derivatives from precursors similar to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane has been studied. For example, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can be cyclized to produce dimethyl trans-cyclopropane-1,2-dicarboxylates or substituted cyclobutanes under the action of titanium tetrachloride (Wallace & Chan, 1983).

Molecular Structure Analysis

The molecular structure of related siloxane compounds has been determined through techniques such as NMR and X-ray crystallography, providing insights into the arrangement of silicon-containing molecules. For instance, the molecular structure of 2,6-bis[2-(heptamethylcyclotetrasiloxan-2-yl)ethyl]hexamethylcyclotetrasiloxane was analyzed to understand the structural parameters of poly(hexamethylcyclotetrasiloxane-2,6-diylethylene) (Ovchinnikov et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane and related compounds include cycloadditions, rearrangements, and condensations. For example, the practical synthesis of N-Cyclopropylanilines via direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane showcases the compound's utility in forming cyclopropylated aniline derivatives in a two-step process without the need for intermediate purification (Yoshida et al., 2003).

Physical Properties Analysis

The physical properties of silane compounds, including those related to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, are influenced by their molecular structure. These properties can be characterized by spectroscopic methods and thermogravimetric analysis, helping to understand the stability, solubility, and reactivity of these molecules.

Chemical Properties Analysis

The chemical properties of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane derivatives involve their reactivity towards different chemical reagents and conditions. Studies on the reactions of alkylsilyl ions provide insights into the mechanisms and outcomes of interactions between silane compounds and various reactants (Trenerry et al., 1980).

Wissenschaftliche Forschungsanwendungen

Applications in Energy Storage

Silane compounds, similar in structure to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, have been synthesized and investigated for their potential as electrolyte solvents in lithium-ion batteries. These novel silane molecules, including various ethoxy and methoxy derivatives, demonstrate exceptional solubility for lithium salts such as LiBOB, LiPF6, and LiBF4. Their ability to form stable electrolytes with high lithium-ion conductivities suggests that structurally related compounds like (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane could be explored for similar applications. The promising results indicate a potential for enhancing the performance and safety of lithium-ion batteries (Amine et al., 2006).

Chemical Synthesis and Surface Modification

Studies on the synthesis and reactivity of alkylsilyl ions, including reactions involving trimethylsilyl cations and alkylcyclopropenes, provide valuable insights into the chemistry of silyl-substituted cyclopropanes. These findings are relevant for understanding the reactivity and potential applications of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane in synthetic organic chemistry, particularly in creating novel organosilicon compounds (Trenerry et al., 1980).

Surface Chemistry and Hydrophobicity

The modification of silica surfaces using alkoxysilanes has been extensively studied to produce materials with tunable hydrophilic, hydrophobic, and superhydrophobic properties. Research on the controlled grafting of methoxysilanes and trialkylmethoxy silanes on silanol-containing surfaces demonstrates the potential of silane compounds to modify surface properties effectively. This work suggests that compounds like (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane could be utilized in surface chemistry applications to engineer materials with desired wettability characteristics (García et al., 2007).

Potential in Sensing Technologies

The study of SnO2 surface modification with ethoxysilanes, including triethoxymethylsilane (TEMS) and ethoxy-trimethylsilane (ETMS), reveals significant effects on gas-sensing properties. This research indicates that silane surface modification can enhance sensitivity to gases like hydrogen, suggesting that structurally related compounds such as (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane might find applications in developing advanced gas sensors. The ability to tailor the sensitivity of SnO2 sensors through silane modification highlights the potential for innovative sensor technologies (Wada & Egashira, 2000).

Eigenschaften

IUPAC Name |

(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXGHANREPGGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)

![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)